molecular formula C11H15NO B13082443 7-(2-methoxyethyl)-2,3-dihydro-1H-indole

7-(2-methoxyethyl)-2,3-dihydro-1H-indole

Cat. No.: B13082443
M. Wt: 177.24 g/mol
InChI Key: NQATWARAODQMOC-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of the 2-methoxyethyl group at the 7th position of the indole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from aniline through a Fischer indole synthesis.

    Alkylation: The 7-position of the indole ring is then alkylated using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrogenation: The final step involves the hydrogenation of the indole ring to obtain the 2,3-dihydro derivative. This can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding indole-2,3-dione derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroindole derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents such as bromine or chlorinating agents can be used for halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

7-(2-Methoxyethyl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and metabolism. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A glycol ether with similar structural features but different applications.

    Metoprolol: A β-blocker with a 2-methoxyethyl group, used in cardiovascular treatments.

Uniqueness

7-(2-Methoxyethyl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-(2-methoxyethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15NO/c1-13-8-6-10-4-2-3-9-5-7-12-11(9)10/h2-4,12H,5-8H2,1H3

InChI Key

NQATWARAODQMOC-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=CC2=C1NCC2

Origin of Product

United States

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